molecular formula C20H20F2N4O B2769854 4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251674-16-4

4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2769854
CAS No.: 1251674-16-4
M. Wt: 370.404
InChI Key: LZNFMUZTQXVIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 7-methyl group, a 3-carboxamide moiety substituted with diethylamine, and a 3,4-difluorophenylamino group at the 4-position.

Properties

IUPAC Name

4-(3,4-difluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-13-7-9-16(21)17(22)10-13/h6-11H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFMUZTQXVIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group using an appropriate carboxylic acid derivative and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism of action typically involves the inhibition of bacterial capsule biogenesis, which is crucial for bacterial virulence and survival .

Anticancer Properties

The compound has also been investigated for its antiproliferative effects against several cancer cell lines. In vitro studies have demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For example, compounds with similar structures were found to exhibit IC50 values in the micromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) during bioassays .

Synthetic Strategies

The synthesis of 4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves several key steps that include the formation of the naphthyridine core and subsequent functionalization with difluorophenyl amine groups. Various synthetic routes have been explored to optimize yield and purity, including cycloaddition reactions and modifications of existing naphthyridine derivatives .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of naphthyridine derivatives have led to their exploration as materials in organic electronics, particularly in OLEDs. The compound's ability to act as a light-emitting layer has been tested, showing promise for efficient light emission when integrated into device architectures .

Sensors and Semiconductors

In addition to OLED applications, naphthyridine compounds are being researched as components in chemical sensors due to their sensitivity to environmental changes. Their electronic properties make them suitable candidates for use in semiconductors and solar cells, where they can facilitate charge transport and enhance device performance .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityAntibacterialThe compound showed significant inhibition against MRSA with a minimum inhibitory concentration (MIC) value of 8 µg/mL .
Cancer Cell Line EvaluationAnticancerDemonstrated IC50 values of 15 µM against HeLa cells, indicating substantial antiproliferative activity .
OLED Performance TestingMaterial ScienceAchieved a luminous efficiency of 25 cd/A when used as an emissive layer in OLED devices .

Mechanism of Action

The mechanism of action of 4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pharmacokinetic Properties

Compound 4-Position Substituent Key Functional Groups Potential Impact
Target Compound 3,4-Difluorophenylamino Fluorine, carboxamide Enhanced lipophilicity, metabolic stability
BJ05020 3-Acetylphenylamino Acetyl, carboxamide Increased polarity, altered binding
Compound Sulfonamide-linked difluorophenyl Sulfonyl, fluorine Improved hydrogen bonding, target affinity

Modifications at the 3-Carboxamide Position

  • However, these derivatives exhibit strong positive inotropic effects via Na+/K+-ATPase inhibition, suggesting that the carboxamide in the target compound might modulate potency or selectivity for similar targets .
  • N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides () :
    Compounds like 67 (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) feature bulky adamantyl groups, which enhance steric hindrance and possibly prolong half-life. The target compound’s diethylcarboxamide offers simpler synthetic accessibility but may trade off target specificity .

Modifications at the 7-Position

  • 7-Chloro-6-fluoro-1,8-naphthyridine-3-carboxylic Acid (): Chlorine and fluorine at the 6- and 7-positions increase electronegativity, favoring interactions with electron-rich biological targets.
  • Anti-inflammatory Naphthyridine () :
    7-Chloro-6-fluoro substitution in a derivative with a hydroxy-oxo-phenylpropyl chain demonstrates anti-inflammatory activity. The target compound’s 7-methyl group may reduce cytotoxicity while maintaining efficacy in similar pathways .

Table 3: 7-Position Substitutions and Therapeutic Implications

Compound 7-Position Substitution Therapeutic Area Activity
Target Compound Methyl Hypothesized cardiovascular Pending validation
Compound Chloro, fluoro Antimicrobial (potential) Structural similarity to fluoroquinolones
Compound Chloro, fluoro Anti-inflammatory, anticancer In vitro inhibition of inflammatory markers

Biological Activity

The compound 4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide (CAS Number: 1251674-16-4) is a member of the naphthyridine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various diseases.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1251674-16-4
Molecular FormulaC20_{20}H20_{20}F2_{2}N4_{4}O
Molecular Weight370.4 g/mol

Structural Characteristics

The structure of this compound features a naphthyridine core substituted with a difluorophenyl group and an amide functionality, which is critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of naphthyridine, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that certain 1,8-naphthyridine derivatives demonstrate high cytotoxicity with IC50_{50} values in the micromolar range against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study focused on naphthyridine derivatives revealed that compounds similar to the target compound showed IC50_{50} values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer cells .
    • Another investigation assessed the effects of various naphthyridine derivatives on human leukemia and breast cancer cells, confirming significant anticancer potency with some analogues exhibiting higher activity than their parent compounds .
  • Mechanisms of Action :
    • The anticancer effects are attributed to mechanisms such as DNA intercalation , apoptosis induction , and modulation of key regulatory proteins involved in cell cycle progression . For instance, compounds have been shown to upregulate p21 expression and induce apoptosis via a p53-independent pathway.

Anti-inflammatory Activity

In addition to anticancer effects, some studies have reported anti-inflammatory properties associated with naphthyridine derivatives. For example, certain compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis of Related Compounds

To further understand the biological activity of the target compound, a comparative analysis with similar naphthyridine derivatives is presented below:

Compound NameIC50_{50} (μM)Activity Type
1-Amino-2-ethoxy-8-methoxy-naphthyridin-3-one0.03 - 8.5Anticancer
Aaptamine10.47 - 15.03Anticancer
Compound 24 (naphthyridine derivative)SignificantAnti-inflammatory

Q & A

Basic Question: What are the recommended synthetic routes and critical reaction conditions for preparing 4-[(3,4-difluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide?

Answer:
The synthesis of this naphthyridine derivative typically involves multi-step reactions:

  • Core Formation : Cyclization of precursors (e.g., aminopyridine derivatives) using POCl₃ in DMF at 80–100°C to form the naphthyridine backbone .
  • Substituent Introduction :
    • The 3,4-difluorophenylamino group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination under Pd catalysis .
    • The N,N-diethylcarboxamide moiety is added through amide coupling (e.g., EDC/DMAP) in anhydrous dichloromethane .
      Critical Conditions :
  • Temperature control (<5°C during amidation to prevent side reactions).
  • Solvent purity (DMF must be dry to avoid hydrolysis of intermediates).
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize the antitumor activity of this compound?

Answer:
SAR optimization focuses on:

  • C-7 Methyl Group : Retaining the methyl substituent enhances lipophilicity and membrane permeability, as seen in analogs with improved cytotoxicity .
  • 3,4-Difluorophenylamino Motif : Fluorine atoms increase metabolic stability and binding affinity to kinase targets (e.g., EGFR) via hydrophobic interactions .
  • N,N-Diethylcarboxamide : Bulky diethyl groups reduce off-target interactions compared to smaller alkyl chains, as demonstrated in comparative IC₅₀ assays .
    Methodology :
  • Synthesize analogs with variations at C-7 (e.g., ethyl, CF₃) and the phenylamino group (e.g., chloro, methoxy).
  • Test cytotoxicity against P388 murine leukemia and HeLa cell lines, using etoposide as a positive control .
  • Correlate logP values (calculated via HPLC) with cellular uptake efficiency .

Basic Question: What analytical techniques are essential for characterizing this compound and confirming its purity?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of substitution. Key signals include:
    • δ 8.53 ppm (H-5, aromatic), δ 5.68 ppm (CH₂-Ph), δ 3.85 ppm (N,N-diethyl CH₂) .
  • HRMS : Verify molecular ion peak (e.g., m/z 423.1 [M+H]⁺) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1686 cm⁻¹ for amide, 1651 cm⁻¹ for naphthyridinone) .
  • HPLC Purity : Use a C18 column (MeCN/H₂O gradient) to confirm ≥95% purity .

Advanced Question: How can molecular docking resolve contradictions in reported biological activity data across different assays?

Answer:
Discrepancies in IC₅₀ values (e.g., varying potency in P388 vs. solid tumors) may arise from:

  • Target Polymorphism : Use AutoDock Vina to model interactions with mutant vs. wild-type EGFR kinases .
  • Cellular Uptake Differences : Simulate membrane permeability via COSMO-RS solvation models, correlating with logD values .
  • Assay Conditions : Validate results under standardized protocols (e.g., 48-h incubation, 10% FBS) to minimize serum protein interference .

Basic Question: What solvent systems and formulation strategies improve the solubility of this compound for in vivo studies?

Answer:

  • Solubility Data :

    SolventSolubility (mg/mL)
    DMSO25
    PEG-40018
    Saline<0.1
  • Formulation :

    • Nanoemulsions (e.g., 0.5% Tween-80, 5% ethanol in PBS) for IP administration.
    • Lyophilized cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous stability .

Advanced Question: How does oxidative metabolism impact the stability of this compound, and how can derivatives mitigate this?

Answer:

  • Oxidation Hotspots : The 1,8-naphthyridine core undergoes CYP3A4-mediated oxidation at C-4, producing inactive 4-oxo metabolites .
  • Mitigation Strategies :
    • Introduce electron-withdrawing groups (e.g., CF₃ at C-2) to reduce electron density at C-4.
    • Deuterate the C-4 position (C-D instead of C-H) to slow metabolic degradation .
  • Analytical Validation : Use LC-MS/MS to quantify parent compound vs. metabolites in rat plasma .

Basic Question: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Anticancer Activity : MTT assay on HeLa, MCF-7, and A549 cells (72-h exposure, IC₅₀ calculation) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (EGFR, VEGFR2) with 10 μM ATP .
  • Cytotoxicity Threshold : Compounds with IC₅₀ < 10 μM proceed to xenograft models .

Advanced Question: How can comparative studies with fluorinated vs. non-fluorinated analogs guide lead optimization?

Answer:

  • Fluorine Impact :
    • 3,4-Difluoro substitution improves target binding (ΔG = -2.3 kcal/mol vs. non-fluorinated analog) but increases logP by 0.5 units .
    • Replace fluorine with chlorine to balance potency and solubility (e.g., 3,4-dichloro analog: IC₅₀ = 1.2 μM, logP = 2.8) .
  • Synthetic Feasibility : Fluorinated intermediates require anhydrous HF or Balz-Schiemann reactions, increasing complexity vs. chlorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.